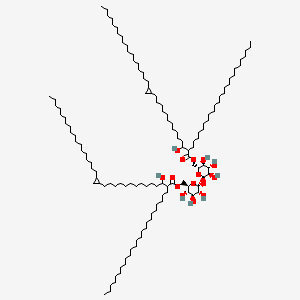
2-(2,2-dicyclohexylethyl)piperidine;hydrochloride
Vue d'ensemble
Description
2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride is a chemical compound with the molecular formula C19H35N. It is also known as Perhexiline. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-dicyclohexylethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,2-Dicyclohexylethyl)piperidine is typically synthesized via the catalytic hydrogenation of 2-(2,2-diphenylethenyl)pyridine. This process involves the use of a rhodium-supported catalyst, which facilitates the reduction reaction. The reaction is carried out in a glacial acetic acid solution under hydrogen gas at elevated pressures .
Industrial Production Methods
In an industrial setting, the preparation of 2-(2,2-dicyclohexylethyl)piperidine involves the reduction of 2-(2,2-diphenylethenyl)pyridine in glacial acetic acid using hydrogen gas. The reaction is typically conducted in large reactors equipped with rhodium-supported catalysts to ensure high yields. The product is then purified through filtration, washing with cold acetone, and drying at controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dicyclohexylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be further reduced under specific conditions.
Substitution: The piperidine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a rhodium-supported catalyst is used for reduction.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction leads to the formation of fully saturated piperidine derivatives.
Substitution: Substitution reactions yield various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It has been investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-(2,2-dicyclohexylethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to affect cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride can be compared with other similar compounds such as:
2-(2,2-Diphenylethyl)piperidine: This compound has a similar structure but with phenyl groups instead of cyclohexyl groups.
2-(2,2-Dicyclohexylethyl)pyridine: This compound has a pyridine ring instead of a piperidine ring.
Uniqueness
The presence of the 2,2-dicyclohexylethyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties contribute to its specific reactivity and interactions in various chemical and biological contexts .
Propriétés
IUPAC Name |
2-(2,2-dicyclohexylethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.ClH/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;/h16-20H,1-15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUISNHKIKKJZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70792687 | |
| Record name | 2-(2,2-Dicyclohexylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70792687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6621-48-3 | |
| Record name | Piperidine, 2-(2,2-dicyclohexylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-Dicyclohexylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70792687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















